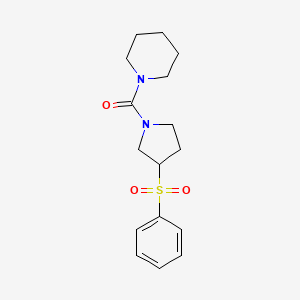
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine and piperidine are both five-membered heterocyclic compounds containing nitrogen. They are widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine and piperidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine and piperidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
Pyrrolidine and piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperidine derivatives can also vary widely. For example, the melting point of a specific derivative was found to be between 302–306°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone has been a subject of interest in various synthetic and structural studies. Researchers have focused on synthesizing boric acid ester intermediates involving benzene rings and analyzing their structures using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The conformational and molecular structures of such compounds have been thoroughly examined and compared using density functional theory (DFT) and X-ray diffraction values, ensuring that the synthesized structures align with theoretical predictions. Investigations also extend to studying molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties of the compounds (Huang et al., 2021).
Synthesis Challenges and Efficiency
Efficient synthesis of heterocycles containing both piperidine and pyridine rings has been a challenge due to inefficient processes requiring long reaction times. Research in this area has yielded methods for the synthesis of related compounds, such as (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, by overcoming these challenges. The synthesis involves multiple steps starting from readily available materials, indicating the potential of these methods for broader applications in organic synthesis (Zhang et al., 2020).
Biological Activities and Application
Researchers have also synthesized and characterized a series of novel compounds, including those with structures related to (3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone, to investigate their potential biological activities. For instance, a study focused on synthesizing and characterizing N-phenylpyrazolyl aryl methanones derivatives and examining their herbicidal and insecticidal activities. Such studies highlight the potential pharmaceutical and agricultural applications of these compounds (Wang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQLXYQZXRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


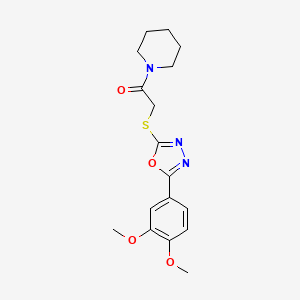
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)
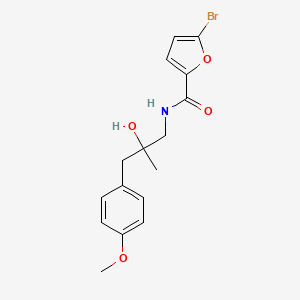
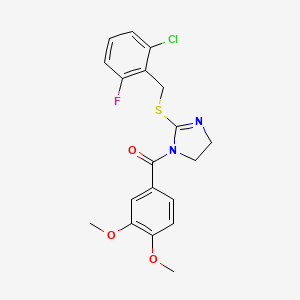
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)
![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)
![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)
![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
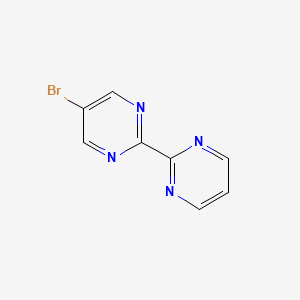
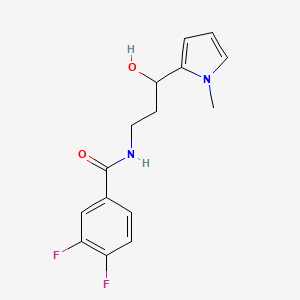


![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)